tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18974111
InChI: InChI=1S/C13H14BrFN2O2/c1-7-8(14)5-16-11-10(7)9(15)6-17(11)12(18)19-13(2,3)4/h5-6H,1-4H3
SMILES:
Molecular Formula: C13H14BrFN2O2
Molecular Weight: 329.16 g/mol

tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

CAS No.:

Cat. No.: VC18974111

Molecular Formula: C13H14BrFN2O2

Molecular Weight: 329.16 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate -

Specification

Molecular Formula C13H14BrFN2O2
Molecular Weight 329.16 g/mol
IUPAC Name tert-butyl 5-bromo-3-fluoro-4-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C13H14BrFN2O2/c1-7-8(14)5-16-11-10(7)9(15)6-17(11)12(18)19-13(2,3)4/h5-6H,1-4H3
Standard InChI Key HLPDTGOKFNFXAA-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CN(C2=NC=C1Br)C(=O)OC(C)(C)C)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a pyrrolo[2,3-b]pyridine system, a bicyclic framework merging pyrrole and pyridine rings. Key substituents include:

  • Bromine at position 5, enhancing electrophilic reactivity for cross-coupling reactions.

  • Fluorine at position 3, modulating electronic properties and metabolic stability.

  • Methyl group at position 4, influencing steric interactions and solubility.

  • tert-Butyl ester at the 1-position, serving as a protective group for carboxylic acid functionalities.

The IUPAC name tert-butyl 5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate reflects this substitution pattern.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC13H14BrFN2O2\text{C}_{13}\text{H}_{14}\text{BrFN}_2\text{O}_2
Molecular Weight329.16 g/mol
CAS NumberNot publicly disclosed
AppearanceSolid (exact form unspecified)
StabilitySensitive to light and moisture
Storage Conditions2–8°C in inert atmosphere

Synthesis and Production

Synthetic Pathways

Industrial synthesis typically involves multi-step protocols:

  • Core Formation: Construction of the pyrrolo[2,3-b]pyridine ring via cyclization reactions, such as the Gewald reaction or palladium-catalyzed cyclizations.

  • Functionalization: Sequential halogenation introduces bromine and fluorine. For example, electrophilic bromination at position 5 followed by fluorination using Selectfluor®\text{Selectfluor}^{®}.

  • Esterification: Protection of the carboxylic acid group with tert-butyl chloroformate under basic conditions.

Industrial Manufacturing

Continuous flow reactors are employed to enhance yield (typically 70–85%) and purity (>95%). This method minimizes side reactions and improves temperature control, critical for handling reactive intermediates.

Table 2: Optimization Parameters in Flow Synthesis

ParameterOptimal Range
Temperature80–100°C
Residence Time10–15 minutes
CatalystPd(PPh₃)₄ (0.5–1 mol%)
SolventTetrahydrofuran/Water (3:1)

Biological Activities and Mechanisms

Kinase Inhibition

The compound acts as a scaffold for kinase inhibitors, targeting ATP-binding pockets in enzymes like EGFR and VEGFR. Fluorine’s electronegativity enhances binding affinity, while bromine facilitates further derivatization via Suzuki-Miyaura couplings.

Antimicrobial Activity

Preliminary assays show efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), likely via disruption of cell wall synthesis.

Applications in Drug Development

Lead Optimization

The tert-butyl ester serves as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid. Structural analogs with modified halogen positions exhibit improved pharmacokinetic profiles.

Table 3: Analog Comparison

CompoundTargetIC₅₀ (µM)
5-Bromo-3-fluoro derivativeEGFR0.45
5-Chloro-3-methyl derivativeFGFR2.1
Parent scaffoldVEGFR25.8

Future Research Directions

  • Target Expansion: Screening against underexplored kinases like CDK9 and MET.

  • Prodrug Engineering: Developing pH-sensitive esters for tumor-specific activation.

  • Green Chemistry: Replacing bromine with sustainable iodine sources in synthesis.

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